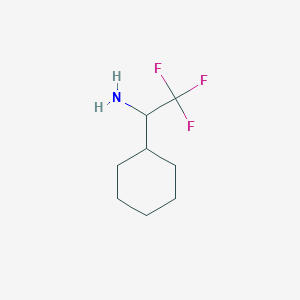

1-Cyclohexyl-2,2,2-trifluoroethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYTQSIEXSPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078726-20-1 | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoroethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of α-Trifluoromethylated Amines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanamine

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a highly sought-after motif due to its profound impact on the physicochemical and biological properties of a parent molecule. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by altering lipophilicity and basicity.[1] Within this context, chiral α-trifluoromethyl amines are privileged structures, serving as key building blocks for a new generation of pharmaceuticals. This compound, with its combination of a lipophilic cyclohexyl ring and a chiral trifluoromethyl-bearing amine center, represents a valuable synthon for creating novel therapeutic agents. This guide provides a detailed exploration of the synthetic pathways to this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The most direct and industrially scalable disconnection of the carbon-nitrogen bond points to a reductive amination strategy. This involves the reaction of a carbonyl compound, specifically 2,2,2-trifluoro-1-cyclohexylethanone, with an ammonia source. The ketone precursor, in turn, can be synthesized from commercially available starting materials.

Part 1: Synthesis of the Key Precursor: 2,2,2-Trifluoro-1-cyclohexylethanone

The cornerstone of this synthesis is the preparation of the trifluoromethyl ketone precursor. A robust and high-yielding method involves the acylation of a cyclohexyl organometallic reagent with a trifluoroacetate ester. The Grignard reaction, utilizing cyclohexylmagnesium bromide and ethyl trifluoroacetate, is a well-established and scalable approach.

Experimental Protocol: Grignard Acylation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of bromocyclohexane in the same solvent is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

-

Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate in anhydrous ether/THF is added slowly, maintaining the temperature below 5 °C. The reaction is highly exothermic and careful control of the addition rate is crucial to prevent side reactions.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2,2,2-trifluoro-1-cyclohexylethanone.

Part 2: The Core Transformation: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[2] It proceeds via a two-step, often one-pot, process: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3] The direct reductive amination, where the ketone, amine source, and reducing agent are combined, is highly efficient.[3]

Mechanism of Reductive Amination

The reaction is typically initiated under mildly acidic conditions, which catalyze the condensation of the ketone with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form a trifluoromethyl-substituted imine. Protonation of the imine generates a reactive iminium ion, which is the species that undergoes reduction by a hydride-donating reagent.

Choice of Reducing Agent: A Critical Decision

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[4]

| Reducing Agent | Key Characteristics | Considerations |

| Sodium Borohydride (NaBH₄) | Powerful, inexpensive reducing agent. | Can reduce the starting ketone, leading to alcohol byproducts. Often requires a two-step process: pre-formation of the imine, then addition of NaBH₄.[5] |

| Sodium Cyanoborohydride (NaBH₃CN) | Less reactive than NaBH₄. Highly selective for the iminium ion at mildly acidic pH (5-6).[5] | Highly toxic (releases HCN gas under strongly acidic conditions). Requires careful pH control.[2] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over ketones, even in the presence of acetic acid.[4] | Less toxic than NaBH₃CN and does not require stringent pH control. It is often the reagent of choice for one-pot reductive aminations.[2][6] |

Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

-

Reaction Setup: To a solution of 2,2,2-trifluoro-1-cyclohexylethanone in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).[2]

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.[7]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the starting ketone is consumed, as monitored by TLC or GC-MS.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Part 3: Accessing Enantiopure Amines: Asymmetric Synthesis Strategies

For many pharmaceutical applications, controlling the stereochemistry at the newly formed chiral center is paramount. Several strategies exist for the enantioselective synthesis of α-trifluoromethyl amines.[8]

-

Catalytic Asymmetric Reduction: This approach involves the reduction of the achiral imine intermediate using a chiral catalyst. Transition metal catalysts, such as those based on Ruthenium or Iridium complexed with chiral ligands (e.g., BINAP), in the presence of a hydrogen source, can effect highly enantioselective reductions.[9]

-

Biocatalytic Reductive Amination: The use of engineered enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), offers a green and highly selective alternative.[10][11] These enzymes can directly convert the ketone and an amine source into a single enantiomer of the product with exceptional enantiomeric excess (ee) and under mild aqueous conditions.

-

Chiral Auxiliary-Based Methods: A classical approach involves condensing the ketone with a chiral amine (a chiral auxiliary), such as (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines.[12] Subsequent reduction leads to a mixture of diastereomeric amines, which can be separated chromatographically. The chiral auxiliary is then removed, typically by hydrogenolysis, to yield the desired enantiopure primary amine.

Conclusion

The synthesis of this compound is readily achievable through a robust reductive amination pathway starting from the corresponding trifluoromethyl ketone. The choice of reducing agent is critical for optimizing this transformation, with sodium triacetoxyborohydride offering a mild, selective, and operationally simple option for one-pot synthesis. For applications demanding high stereopurity, powerful asymmetric methods, including transition-metal catalysis and biocatalysis, provide efficient access to single enantiomers of this valuable building block. The methodologies outlined in this guide offer researchers and drug development professionals a comprehensive toolkit for the synthesis and exploration of this important class of fluorinated amines.

References

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Cyclohexyl-2,2,2-trifluoroethanamine: Properties, Synthesis, and Applications

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, the 2,2,2-trifluoroethylamino moiety has garnered significant attention as a bioisostere for the amide group. This substitution can enhance metabolic stability by removing the hydrolytically susceptible carbonyl group and modulate the basicity of the adjacent nitrogen, which can be critical for avoiding off-target effects, such as hERG channel inhibition.[1] This guide provides a comprehensive technical overview of 1-Cyclohexyl-2,2,2-trifluoroethanamine, a valuable building block that combines the benefits of the trifluoroethylamino group with the lipophilic and structurally versatile cyclohexyl moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, a plausible synthetic approach, and its potential applications.

Physicochemical Properties: A Quantitative Overview

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₄F₃N | [4][] |

| Molecular Weight | 181.20 g/mol | [4][] |

| Appearance | Clear Liquid | [6] |

| CAS Number | 1078726-20-1 (Racemate), 75703-08-1 ((S)-enantiomer) | [4] |

| Boiling Point | Not experimentally determined. Predicted to be in the range of 150-170 °C. | N/A |

| Density | Not experimentally determined. | N/A |

| pKa (of the conjugate acid) | Predicted: ~6.5 - 7.5 | The presence of the strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine compared to its non-fluorinated analog, cyclohexylethylamine (pKa ~10.5). This prediction is based on the known effects of β-fluorination on amine basicity.[1] |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.5 | The combination of the lipophilic cyclohexyl ring and the fluorinated ethyl group suggests a moderate to high lipophilicity. Computational models are necessary for a more precise estimation.[2][7] |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of trifluoroethylamines and the manipulation of cyclohexyl precursors. The proposed pathway involves the reductive amination of a suitable trifluoromethyl ketone.

Proposed Synthetic Workflow

A logical approach commences with the commercially available cyclohexanecarboxaldehyde. This is then reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride source to generate the corresponding trifluoromethyl carbinol. Subsequent oxidation of the carbinol yields the key intermediate, 1-cyclohexyl-2,2,2-trifluoroethanone. Finally, reductive amination of this ketone with ammonia or a protected ammonia equivalent, followed by deprotection if necessary, affords the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Guideline

The following protocol is a generalized procedure based on the proposed synthetic workflow. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanol

-

To a solution of cyclohexanecarboxaldehyde in anhydrous THF at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃).

-

Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carbinol, which can be purified by column chromatography.

Step 2: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone

-

Dissolve the 1-cyclohexyl-2,2,2-trifluoroethanol from the previous step in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be purified by distillation or chromatography.

Step 3: Synthesis of this compound

-

To a solution of 1-cyclohexyl-2,2,2-trifluoroethanone in an anhydrous solvent such as methanol or ethanol, add a source of ammonia (e.g., a solution of ammonia in methanol).

-

Add a Lewis acid catalyst, such as titanium(IV) isopropoxide, and stir at room temperature to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the final product by distillation or column chromatography.

Applications in Drug Development: A Building Block of Interest

The unique combination of a lipophilic cyclohexyl group and a metabolically robust, basicity-modulating trifluoroethylamino moiety makes this compound an attractive building block for the synthesis of novel therapeutic agents.

Role as a Bioisostere and Metabolic Stability Enhancer

As previously mentioned, the trifluoroethylamino group is a well-regarded amide isostere. Its incorporation into a drug candidate in place of an amide bond can circumvent issues with enzymatic hydrolysis by proteases, thereby increasing the compound's in vivo half-life. Furthermore, the presence of the trifluoromethyl group can block sites of oxidative metabolism, another common pathway for drug deactivation.

Modulation of Physicochemical Properties for Improved ADME

The strongly electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the amine compared to its non-fluorinated counterparts.[1] This reduction in basicity can be highly advantageous in drug design. Highly basic compounds are often associated with poor membrane permeability and potential off-target toxicities, such as phospholipidosis. By tuning the pKa to a more physiologically relevant range, it is possible to improve a compound's oral bioavailability and overall safety profile. The cyclohexyl group, being lipophilic, can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.

Caption: Relationship between structural features and resulting drug-like properties.

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, its use as an intermediate in the synthesis of investigational compounds is documented in the patent literature for various therapeutic areas. These include, but are not limited to, central nervous system disorders and metabolic diseases, where the modulation of ADME properties is particularly critical.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for modern medicinal chemistry. Its constituent parts—the lipophilic cyclohexyl ring and the electronically-modulating, metabolically stable trifluoroethylamino group—offer a powerful combination for optimizing the physicochemical and pharmacokinetic properties of drug candidates. While a complete experimental dataset for this compound is not yet publicly available, this guide has provided a comprehensive overview of its known characteristics, a plausible and detailed synthetic route, and a clear rationale for its application in drug discovery. As the demand for drug candidates with finely tuned ADME profiles continues to grow, the utility of specialized building blocks like this compound is expected to increase, making it a compound of significant interest for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to 1-Cyclohexyl-2,2,2-trifluoroethanamine

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS Number: 1078726-20-1), a fluorinated amine of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group adjacent to an amine on a cyclohexyl scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document will delve into the chemical and physical properties of this compound, explore potential synthetic routes, discuss analytical characterization techniques, and survey its applications and derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this and related chiral trifluoromethylamines.

Introduction: The Strategic Value of Trifluoromethylated Amines

The introduction of fluorine into organic molecules can have profound effects on their biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl (CF3) group, in particular, is a bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and can increase the lipophilicity of a molecule, which can enhance cell membrane permeability. When placed on a carbon atom adjacent to an amine, the CF3 group lowers the basicity of the amine. This reduction in pKa can be advantageous in drug design, as it can minimize off-target interactions and improve the bioavailability of a drug candidate.[1]

Chiral amines containing a trifluoromethyl group are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The specific compound, this compound, combines the lipophilic and conformationally relevant cyclohexyl moiety with the electronically influential trifluoroethanamine side chain, making it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while the CAS number 1078726-20-1 typically refers to the racemic mixture, the enantiomerically pure forms, such as (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine (CAS: 75703-08-1), are also available and are of significant interest for stereoselective synthesis.[5][]

| Property | Value | Source |

| CAS Number | 1078726-20-1 | [7] |

| Molecular Formula | C8H14F3N | [5][] |

| Molecular Weight | 181.20 g/mol | [5][8] |

| Appearance | Clear Liquid (for (S)-enantiomer) | [5] |

| Purity | Typically ≥95% - 98% | [5][8] |

| Canonical SMILES | C1CCC(CC1)C(C(F)(F)F)N | |

| InChI Key | HTJYTQSIEXSPGU-UHFFFAOYSA-N | [8] |

Synthesis Strategies

The synthesis of chiral α-trifluoromethylamines is an active area of research, with several general strategies being applicable to the preparation of this compound. These methods often focus on the stereoselective introduction of the amine or trifluoromethyl group.

Reductive Amination of a Trifluoromethyl Ketone

A common and direct approach involves the reductive amination of a corresponding trifluoromethyl ketone. This two-step, one-pot process typically involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia or a protected amine), followed by reduction.

Caption: Reductive amination workflow for the synthesis of the target amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 eq) in a suitable solvent such as methanol or ethanol. Add the amine source (e.g., ammonium acetate, 2-3 eq). The reaction can be catalyzed by the addition of a mild acid like acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Asymmetric Synthesis Approaches

For the synthesis of enantiomerically pure this compound, several asymmetric methods have been developed for related compounds and can be adapted. These include:

-

Catalytic Asymmetric Hydrogenation: The imine intermediate formed from the corresponding ketone can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.[9]

-

Use of Chiral Auxiliaries: N-tert-butylsulfinyl imines are widely used for the stereoselective synthesis of chiral amines.[1] The addition of a cyclohexyl nucleophile (e.g., a Grignard reagent) to a trifluoromethyl-substituted N-tert-butylsulfinyl imine, followed by removal of the sulfinyl group, would yield the chiral amine.

-

Biocatalytic Methods: Engineered enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines from their corresponding ketones with high enantioselectivity.[10]

Caption: Overview of asymmetric synthesis strategies for chiral amines.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be carried out using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the cyclohexyl protons and the methine proton adjacent to the amine and trifluoromethyl group.

-

¹³C NMR would provide signals for all carbon atoms in the molecule.

-

¹⁹F NMR is particularly informative and would show a singlet for the CF3 group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

-

Chiral High-Performance Liquid Chromatography (HPLC): For the separation and quantification of enantiomers if a chiral synthesis is performed or if the enantiomeric excess of a resolved mixture needs to be determined.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The cyclohexyl group can provide a lipophilic anchor for binding to protein targets, while the trifluoroethanamine moiety can modulate metabolic stability and receptor interactions.[11] The selective fluorination of aliphatic rings is a recognized strategy for modifying molecular polarity and pharmacokinetic properties.[12]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.

-

Asymmetric Catalysis: Chiral amines are often used as ligands for metal catalysts or as organocatalysts themselves. The specific steric and electronic properties of this amine could be explored in the development of new catalytic systems.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis can be achieved through established methods such as reductive amination, with asymmetric approaches available for accessing enantiomerically pure forms. The strategic incorporation of the trifluoromethyl and cyclohexyl groups provides a unique combination of properties that can be exploited by medicinal chemists to design next-generation therapeutics. Further exploration of the reactivity and applications of this compound is warranted and is likely to lead to the discovery of novel bioactive molecules.

References

- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1078726-20-1|1-Cyclohexyl-2,2,2-trifluoroethylamine|BLD Pharm [bldpharm.com]

- 8. (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine | CymitQuimica [cymitquimica.com]

- 9. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 12. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structure Elucidation of 1-Cyclohexyl-2,2,2-trifluoroethanamine

Introduction: Navigating the Intricacies of a Chiral Fluorinated Amine

1-Cyclohexyl-2,2,2-trifluoroethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyclohexyl moiety adds steric bulk and lipophilicity, making this compound a valuable building block for novel therapeutics. However, the precise and unambiguous determination of its three-dimensional structure is a critical prerequisite for its application. This guide provides an in-depth, technically-focused workflow for the complete structure elucidation of this compound, from initial synthesis to final stereochemical assignment. Our approach is grounded in the principles of self-validating protocols and supported by authoritative references, ensuring a robust and reliable analytical cascade.

Part 1: Synthesis and Preliminary Characterization

A robust structure elucidation strategy begins with a clear understanding of the synthetic route. A common approach to synthesizing chiral α-trifluoromethyl amines involves the diastereoselective reduction of a chiral sulfinimine, which is in turn derived from the corresponding ketone.[1][2] This knowledge is crucial as it informs the analyst about potential starting materials, reagents, and by-products that might be present in the sample, thereby guiding the interpretation of subsequent analytical data.

A Plausible Synthetic Pathway:

The synthesis would likely commence with the reaction of cyclohexyl magnesium bromide with trifluoroacetic acid to form 1-cyclohexyl-2,2,2-trifluoroethanone. This ketone is then reacted with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form the corresponding N-sulfinylimine. Diastereoselective reduction of this imine, followed by acidic removal of the chiral auxiliary, would yield the target enantiomer of this compound.

Part 2: Spectroscopic Analysis for Connectivity and Functional Group Identification

A multi-pronged spectroscopic approach is essential to piece together the molecular puzzle. Each technique provides a unique and complementary piece of information.

Vibrational Spectroscopy (FTIR): Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is the first line of inquiry to confirm the presence of key functional groups. The spectrum of this compound is expected to be characterized by the following absorption bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) | Medium |

| 3000-2850 | C-H stretch | Cyclohexyl (-CH, -CH₂) | Strong |

| 1650-1580 | N-H bend | Primary amine (-NH₂) | Medium |

| 1470-1445 | C-H bend | Cyclohexyl (-CH₂) | Medium |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Strong, multiple bands |

| 1250-1000 | C-N stretch | Amine | Medium-Weak |

Note: The C-F stretching region is often complex and will show multiple strong absorptions, which is a hallmark of trifluoromethylated compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Workflow for NMR Analysis:

Caption: A logical workflow for NMR-based structure elucidation.

2.2.1 ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will reveal the different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.0 - 3.5 | Quartet (q) | 1H | CH-NH₂ | Alpha to the electron-withdrawing -CF₃ group and the amine. Coupled to the three fluorine atoms. |

| ~1.0 - 2.0 | Multiplet (m) | 11H | Cyclohexyl protons | Overlapping signals from the axial and equatorial protons of the cyclohexyl ring. |

| ~1.5 - 2.5 | Broad singlet (br s) | 2H | -NH₂ | The chemical shift and appearance of the amine protons can vary with solvent and concentration due to hydrogen bonding. |

2.2.2 ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides a count of the unique carbon environments. The strong electronegativity of the fluorine atoms will have a significant effect on the chemical shifts of the adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |

| ~125 - 130 | Quartet (q) | -CF₃ | Large one-bond C-F coupling (¹JCF). |

| ~55 - 65 | Quartet (q) | CH-NH₂ | Two-bond C-F coupling (²JCF). |

| ~40 - 45 | Singlet (s) | Cyclohexyl C1 | The carbon of the cyclohexyl ring directly attached to the chiral center. |

| ~25 - 35 | Singlet (s) | Cyclohexyl C2, C3, C4, C5, C6 | The remaining carbons of the cyclohexyl ring. Some may be chemically inequivalent leading to multiple signals. |

2.2.3 ¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique that is crucial for confirming the presence and environment of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 | Doublet (d) | -CF₃ | Coupled to the single proton on the adjacent carbon (³JHF). |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₄F₃N) is 181.11 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Loss of the cyclohexyl radical (•C₆H₁₁) would result in a fragment at m/z 98. This is a common fragmentation pathway for amines.

-

Loss of CF₃: Cleavage of the C-C bond between the chiral center and the trifluoromethyl group would lead to the loss of a •CF₃ radical, resulting in a fragment at m/z 112.

-

Retro-Diels-Alder (for the cyclohexyl ring): While less common for the parent ion, fragmentation of the cyclohexyl ring in subsequent steps is possible.

-

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as methanol or dichloromethane.

-

Injection: Inject 1 µL of the sample into the gas chromatograph.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the analyte. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a structure.

Part 3: Stereochemical Assignment - The Chiral Challenge

Once the connectivity is established, the final and most critical step is to determine the absolute stereochemistry of the chiral center.

Workflow for Chiral Analysis:

Caption: A comprehensive workflow for determining the absolute stereochemistry.

Chiral Chromatography: Separating the Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods for separating the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.

Experimental Protocol for Chiral HPLC:

-

Column Selection: Screen a variety of polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).

-

Mobile Phase Optimization: Begin with a mobile phase of hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape. Optimize the ratio of the solvents to achieve baseline separation.

-

Detection: Use a UV detector, typically at a low wavelength (e.g., 210 nm) where the amine may have some absorbance, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

-

Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Inject the sample to determine the enantiomeric excess (e.e.).

Absolute Configuration Determination

Once the enantiomers are separated, their absolute configuration (R or S) must be determined.

-

X-ray Crystallography: If a suitable crystalline derivative of one of the enantiomers can be formed (e.g., a salt with a chiral acid), single-crystal X-ray diffraction can provide an unambiguous assignment of the absolute stereochemistry.

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration in solution by comparing the experimental spectrum to a computationally predicted spectrum.

-

Chiral Derivatizing Agents (CDAs): Reacting the separated enantiomers with a chiral derivatizing agent, such as Mosher's acid chloride, creates a pair of diastereomers. The ¹H and/or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, which can be analyzed to deduce the absolute configuration of the original amine.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of this compound is a multi-faceted process that requires a synergistic application of modern analytical techniques. By systematically employing vibrational and NMR spectroscopy to define the molecular framework, mass spectrometry to confirm the molecular weight and fragmentation, and chiral chromatography coupled with methods for absolute configuration determination, a complete and unambiguous structural assignment can be achieved. This guide provides a robust, field-proven framework for researchers and scientists, ensuring the scientific integrity and trustworthiness of their findings in the development of novel chemical entities.

References

Spectroscopic Characterization of 1-Cyclohexyl-2,2,2-trifluoroethanamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Cyclohexyl-2,2,2-trifluoroethanamine, a fluorinated amine of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group and a cyclohexyl moiety imparts unique physicochemical properties, making a thorough understanding of its structural characteristics paramount for researchers in medicinal chemistry and materials science. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete, officially curated spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust and predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₄F₃N, Molecular Weight: 181.20 g/mol ) possesses a chiral center at the carbon atom bonded to the cyclohexyl ring, the amine group, and the trifluoromethyl group. The molecule is comprised of two key structural motifs: the rigid, aliphatic cyclohexyl ring and the strongly electron-withdrawing trifluoroethyl group. This combination dictates the electronic environment of each atom and, consequently, the spectral features observed in NMR, IR, and MS.

The following sections will provide a detailed, predictive interpretation of the spectra, grounded in fundamental principles and supported by data from related compounds such as cyclohexylamine and 2,2,2-trifluoroethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclohexyl ring and the coupling between protons and the adjacent fluorine atoms. The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CH-NH₂ | 3.0 - 3.5 | Quartet of doublets (qd) | ³JHF ≈ 8-10 Hz, ³JHH ≈ 6-8 Hz | The methine proton is deshielded by the adjacent amine and trifluoromethyl groups. It will be split into a quartet by the three fluorine atoms and a doublet by the adjacent cyclohexyl methine proton. |

| Cyclohexyl CH | 1.0 - 2.0 | Multiplet | - | The ten protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region. The axial and equatorial protons are chemically non-equivalent. |

| NH₂ | 1.5 - 2.5 | Broad singlet | - | The amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the fluorine atoms on the adjacent carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CF₃ | 124 - 128 | Quartet | ¹JCF ≈ 280-290 Hz | The trifluoromethyl carbon is strongly deshielded by the three fluorine atoms and appears as a quartet due to one-bond C-F coupling. |

| CH-NH₂ | 55 - 60 | Quartet | ²JCF ≈ 30-35 Hz | The methine carbon is deshielded by the nitrogen and the trifluoromethyl group. It will appear as a quartet due to two-bond C-F coupling. |

| Cyclohexyl C1 | 35 - 40 | Singlet | - | The carbon of the cyclohexyl ring directly attached to the ethylamine moiety. |

| Cyclohexyl C2, C6 | 28 - 33 | Singlet | - | |

| Cyclohexyl C3, C5 | 25 - 28 | Singlet | - | |

| Cyclohexyl C4 | 24 - 26 | Singlet | - |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, and C-F bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300 - 3500 | N-H stretch (primary amine) | Medium, broad | Characteristic of the N-H stretching vibrations of a primary amine. Often appears as a doublet. |

| 2850 - 2950 | C-H stretch (aliphatic) | Strong | Corresponding to the C-H stretching vibrations of the cyclohexyl ring. |

| 1600 - 1650 | N-H bend (scissoring) | Medium | The bending vibration of the primary amine. |

| 1100 - 1300 | C-F stretch | Strong, broad | The C-F stretching vibrations of the trifluoromethyl group are typically very strong and broad. |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample directly onto the crystal.

-

Acquire the spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion | Predicted Relative Intensity | Rationale |

| 181 | [C₈H₁₄F₃N]⁺ | Low | The molecular ion peak. |

| 180 | [M-H]⁺ | Medium | Loss of a hydrogen atom. |

| 98 | [C₆H₁₀NH₂]⁺ | High | Alpha-cleavage with loss of the CF₃ radical. This is a common fragmentation pathway for amines. |

| 83 | [C₆H₁₁]⁺ | High | Loss of the trifluoroethylamine side chain, resulting in the cyclohexyl cation. This is expected to be a very stable and thus abundant fragment. |

| 69 | [CF₃]⁺ | Medium | The trifluoromethyl cation. |

Fragmentation Pathway

The major fragmentation pathways in the EI-MS of this compound can be visualized as follows:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

GC-MS (for EI):

-

Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Conclusion

The spectroscopic characterization of this compound is crucial for its application in drug discovery and materials science. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on fundamental principles and data from analogous structures. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this and related compounds. A thorough understanding of these spectroscopic features will enable scientists to confirm the identity and purity of their synthesized materials and to study their chemical behavior.

1-Cyclohexyl-2,2,2-trifluoroethanamine molecular weight and formula

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Cyclohexyl-2,2,2-trifluoroethanamine is a fluorinated chiral amine that serves as a specialized building block in synthetic organic chemistry. Its unique structure, combining a bulky cyclohexyl group with an electron-withdrawing trifluoromethyl moiety, makes it a compound of interest for the development of novel chemical entities, particularly in medicinal chemistry and materials science. This guide provides a consolidated overview of its core physicochemical properties, safety information, and its role as a synthetic intermediate. While it is commercially available, detailed academic literature on its specific applications as a chiral auxiliary in asymmetric synthesis is not extensively documented. This guide compiles the available data from commercial suppliers and chemical databases to serve as a foundational reference for researchers.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, application in reactions, and purification. The molecule's structure features a stereocenter at the carbon atom bonded to both the cyclohexyl ring and the trifluoromethyl group, meaning it can exist as different stereoisomers.

Molecular Formula and Weight

The key quantitative descriptors for the molecule are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄F₃N | [1][2] |

| Molecular Weight | 181.20 g/mol | [1][2] |

| IUPAC Name (S-isomer) | (1S)-1-cyclohexyl-2,2,2-trifluoroethanamine | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Clear Liquid | [2] |

| Purity (Typical) | 98.0% | [2] |

| CAS Numbers | 1078726-20-1 (Racemate/Unspecified)[4] 75703-08-1 ((S)-Enantiomer)[1] 1376357-98-0 (Hydrochloride Salt)[3] |

Structural Representation

The chemical structure dictates the molecule's reactivity and steric profile.

Caption: 2D structure of this compound.

Synthesis and Availability

This compound is available commercially from various chemical suppliers, typically as the racemic mixture or as the enantiopure (S)-isomer.[1][2][4] While detailed, peer-reviewed synthesis protocols are not readily found in scientific literature, its synthesis would logically proceed via the reductive amination of cyclohexyl trifluoromethyl ketone or other established methods for the formation of chiral amines. The lack of published procedures suggests it is primarily used as a building block rather than a widely reported chiral auxiliary for which synthesis and recovery would be detailed.

Applications in Drug Discovery and Organic Synthesis

As a chiral, fluorinated primary amine, this compound holds potential in several areas of chemical research, primarily as a building block for more complex molecules.

Rationale for Use

-

Fluorine Incorporation: The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design. Its inclusion can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.

-

Chiral Scaffold: The presence of a stereocenter allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical as different enantiomers can have vastly different biological activities.

-

Cyclohexyl Moiety: The bulky, lipophilic cyclohexyl group can be used to probe steric pockets in enzyme active sites or receptors. It provides a rigid, non-aromatic scaffold.

Logical Workflow in Synthesis

The primary amine functionality serves as a versatile chemical handle for a variety of transformations. A researcher would typically use this compound as a starting material in a multi-step synthesis.

Caption: Potential synthetic pathways using the target molecule.

Safety and Handling

Signal Word: Danger [1]

This compound is classified as a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.

Hazard Identification

The compound poses multiple health risks based on supplier safety data sheets.[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

Recommended Handling Protocol

A self-validating protocol for handling this substance involves a multi-layered approach to safety.

-

Pre-Use Verification:

-

Confirm availability and functionality of a certified chemical fume hood.

-

Locate and verify the operational status of the nearest safety shower and eyewash station.

-

Review the Safety Data Sheet (SDS) from the specific supplier before opening the container.

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use chemical splash goggles and a full-face shield.

-

Wear two pairs of chemically resistant gloves (e.g., a nitrile base layer with a neoprene or butyl rubber outer layer).

-

-

Engineering Controls and Work Practices:

-

All transfers and manipulations must be conducted deep within a chemical fume hood to ensure vapor containment.

-

Use non-sparking tools and equipment.

-

Keep the container tightly sealed when not in use.

-

Avoid the creation of aerosols.

-

-

Waste Disposal:

-

Dispose of all contaminated materials and excess chemicals as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

-

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis, particularly for projects requiring the introduction of a chiral trifluoromethyl-containing moiety. Its utility lies primarily in its role as a foundational building block for constructing more complex molecules in drug discovery and materials science. While it possesses the structural characteristics of a chiral auxiliary, the lack of detailed protocols in the academic literature prevents a deeper analysis of this application. Researchers should treat this compound as a hazardous material and adhere to strict safety protocols during its handling and use.

References

An In-depth Technical Guide to (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine: Synthesis, Properties, and Applications

Introduction

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine is a chiral fluorinated amine of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group (CF3) at a stereogenic center imparts unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable chiral building block, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Detailed experimental data for (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine is not extensively available in public literature. However, based on supplier information and data for analogous compounds, the following properties can be summarized.

| Property | Value | Source/Analogue |

| CAS Number | 75703-11-6 | --INVALID-LINK-- |

| Molecular Formula | C8H14F3N | --INVALID-LINK-- |

| Molecular Weight | 181.20 g/mol | --INVALID-LINK-- |

| Physical State | Liquid | --INVALID-LINK-- |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Note: For comparison, the related compound 2,2,2-trifluoroethylamine has a boiling point of 36-37 °C and a density of 1.262 g/mL at 20 °C.[1]

Stereochemistry and Chirality

The defining feature of (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine is the presence of a stereogenic center at the carbon atom bonded to the amino group, the cyclohexyl group, and the trifluoromethyl group. The "(R)" designation refers to the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The unique spatial arrangement of the bulky cyclohexyl group, the strongly electron-withdrawing trifluoromethyl group, and the amine functionality makes it a valuable chiral auxiliary and a key intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Synthesis

The most prevalent and efficient method for the synthesis of chiral α-trifluoromethyl amines is the asymmetric reductive amination of the corresponding trifluoromethyl ketone.[2][3][4] This approach offers a direct and atom-economical route to the desired enantiomer.

General Synthetic Approach: Asymmetric Reductive Amination

The synthesis of (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine can be envisioned through the asymmetric reductive amination of cyclohexyl trifluoromethyl ketone. This process typically involves two key steps: the formation of an imine intermediate, followed by its stereoselective reduction.

Caption: General workflow for the asymmetric reductive amination synthesis.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on established methods for the asymmetric reductive amination of aryl-trifluoromethyl ketones.[3][4] Optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, is crucial for achieving high yield and enantioselectivity for this specific substrate.

Step 1: In situ Imine Formation and Asymmetric Reduction

-

To a high-pressure reactor, add cyclohexyl trifluoromethyl ketone (1.0 equiv), a chiral ruthenium or iridium catalyst complex (e.g., Ru/C3-TunePhos, 0.5-2 mol%), and an amine source such as ammonium acetate (1.5-2.0 equiv).

-

Add a suitable solvent, such as trifluoroethanol (TFE) or methanol.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (50-100 atm) and heat to the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture for 24-48 hours, monitoring the conversion by GC-MS or TLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

Step 2: Work-up and Purification

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine.

Causality behind Experimental Choices:

-

Chiral Catalyst: The choice of a chiral transition-metal catalyst (often based on rhodium, ruthenium, or iridium with chiral phosphine ligands) is the cornerstone of this method, as it dictates the stereochemical outcome of the reduction.[5][6]

-

Amine Source: Ammonium acetate serves as a convenient and inexpensive source of ammonia for the in situ formation of the imine.[3][4]

-

Solvent: Fluorinated alcohols like trifluoroethanol are often employed as they can stabilize the catalyst and intermediates.[6]

-

Hydrogen Gas: Molecular hydrogen is a clean and efficient reducing agent for the imine reduction.[3][4]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the methine proton adjacent to the stereocenter. The methine proton (CH-NH2) would likely appear as a quartet due to coupling with the three fluorine atoms of the CF3 group. The protons of the cyclohexyl ring would exhibit complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbon of the stereocenter would also show coupling to the fluorine atoms. The signals for the cyclohexyl carbons would be observed in the aliphatic region.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum would be the most informative for confirming the presence of the trifluoromethyl group. A single signal, likely a doublet due to coupling with the adjacent methine proton, would be expected. ¹⁹F NMR is also a powerful tool for assessing the enantiomeric purity of chiral fluorinated compounds when a chiral solvating agent is used.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-F stretching vibrations (strong absorptions in the 1000-1350 cm⁻¹ region).[9]

Applications in Drug Development

Chiral α-trifluoromethyl amines are highly sought-after building blocks in medicinal chemistry. The introduction of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a drug candidate.

Caption: Impact of the trifluoromethyl group on molecular properties.

Potential applications include:

-

Protease Inhibitors: The trifluoromethyl group can act as a bioisostere for a carbonyl group, leading to potent and selective enzyme inhibitors.

-

Ion Channel Modulators: The unique electronic properties of the trifluoromethyl group can influence the interaction of a molecule with ion channels.

-

GPCR Ligands: Chiral amines are common motifs in ligands for G-protein coupled receptors.

-

Agrochemicals: The enhanced stability and lipophilicity can improve the efficacy and delivery of pesticides and herbicides.[10]

Safety and Handling

Detailed toxicology data for (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine is not available. However, based on safety data for the (S)-enantiomer and other trifluoroethylamines, it should be handled with caution. It is likely to be corrosive and harmful if swallowed, in contact with skin, or if inhaled.[2]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine is a valuable chiral building block with significant potential in the development of new pharmaceuticals and agrochemicals. While specific experimental data for this compound is limited, its synthesis can be achieved through established methods of asymmetric reductive amination. The unique properties conferred by the trifluoromethyl group make it an attractive target for further research and application in various fields of chemistry.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine

Abstract

(S)-1-Cyclohexyl-2,2,2-trifluoroethanamine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound in high enantiopurity. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for plausible synthetic routes, and present a comparative analysis of these methods. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of the synthesis of this and related chiral trifluoromethylated amines.

Introduction: The Significance of Chiral Trifluoromethylated Amines

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several functional groups and can significantly modulate the physicochemical and biological properties of a molecule. When combined with a chiral amine, the resulting trifluoromethylated amine scaffold offers a unique three-dimensional structure that can lead to potent and selective interactions with biological targets. (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine exemplifies this, possessing a stereocenter adjacent to a trifluoromethyl group and a cyclohexyl moiety, making it a valuable synthon for complex molecule synthesis.

The primary challenge in the synthesis of such compounds lies in the stereoselective construction of the chiral center. This guide will explore the most prominent and effective strategies to achieve this, focusing on asymmetric hydrogenation and reductive amination, supported by robust catalytic systems.

Strategic Approaches to the Asymmetric Synthesis of (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine

The synthesis of (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine can be approached through several convergent strategies. The choice of route often depends on the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Below, we outline the most logical and field-proven synthetic disconnections.

Figure 1: Key synthetic routes to (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine.

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Imine

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[1] In this approach, a prochiral imine, N-(2,2,2-trifluoroethylidene)cyclohexanamine, is hydrogenated in the presence of a chiral rhodium catalyst to furnish the desired (S)-amine.

Synthesis of the Imine Precursor

The synthesis of the ketimine precursor is a critical first step. This can be achieved through the condensation of cyclohexylamine with a suitable trifluoroacetaldehyde equivalent.

Protocol 1: Synthesis of N-(2,2,2-Trifluoroethylidene)cyclohexanamine

-

To a solution of cyclohexylamine (1.0 eq) in a suitable solvent such as toluene, add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the subsequent step without further purification.

Chiral Rhodium Catalysts for Asymmetric Hydrogenation

The success of the asymmetric hydrogenation hinges on the choice of the chiral ligand complexed to the rhodium center.[2] A variety of chiral phosphine ligands have been developed for this purpose, with DuPhos and Josiphos families being particularly effective for the hydrogenation of C=N bonds.

Figure 2: Generalized catalytic cycle for Rh-catalyzed asymmetric imine hydrogenation.

Protocol 2: Asymmetric Hydrogenation of N-(2,2,2-Trifluoroethylidene)cyclohexanamine

-

In a glovebox, a pressure reactor is charged with the chiral rhodium catalyst precursor (e.g., [Rh(COD)(DuPhos)]BF₄) (0.5-1 mol%).

-

The crude imine (1.0 eq) is dissolved in a degassed solvent (e.g., methanol or trifluoroethanol) and added to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is pressurized with hydrogen (10-50 atm) and stirred at a controlled temperature (25-50 °C) for 12-24 hours.

-

After the reaction, the pressure is released, and the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel to afford (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Table 1: Expected Performance of Chiral Rhodium Catalysts

| Chiral Ligand | Catalyst Loading (mol%) | Pressure (atm) | Solvent | Expected Yield (%) | Expected ee (%) |

| (S,S)-Me-DuPhos | 1.0 | 20 | MeOH | >90 | >95 |

| (R,R)-Et-DuPhos | 1.0 | 20 | MeOH | >90 | >95 |

| (R)-(S)-Josiphos | 0.5 | 50 | TFE | >95 | >98 |

Route B: Asymmetric Reductive Amination of a Trifluoromethyl Ketone

An alternative and highly convergent approach is the direct asymmetric reductive amination of 1-cyclohexyl-2,2,2-trifluoroethan-1-one. This method avoids the isolation of the potentially unstable imine intermediate. The reaction can be catalyzed by chiral organocatalysts, such as phosphoric acids, or by transition metal complexes.

Synthesis of the Ketone Precursor

The synthesis of 1-cyclohexyl-2,2,2-trifluoroethan-1-one is a key prerequisite for this route. A common method involves the Grignard reaction of a cyclohexylmagnesium halide with an ester of trifluoroacetic acid.

Protocol 3: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-one

-

To a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of cyclohexylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 1-cyclohexyl-2,2,2-trifluoroethan-1-one.

Chiral Phosphoric Acid Catalyzed Reductive Amination

Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective reductive amination of ketones.[3] They act as Brønsted acids to activate the imine formation and as chiral counterions to control the stereochemical outcome of the reduction.

Protocol 4: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst

-

To a mixture of 1-cyclohexyl-2,2,2-trifluoroethan-1-one (1.0 eq), an ammonia source (e.g., ammonium carbonate, 1.5 eq), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2-5 mol%) in a non-polar solvent like toluene, add a Hantzsch ester (1.2 eq) as the reducing agent.

-

The reaction is stirred at a specified temperature (e.g., 60 °C) for 24-48 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by an acid-base extraction.

-

The organic layer is concentrated, and the residue is purified by column chromatography to yield the desired (S)-amine.

-

The enantiomeric excess is determined by chiral HPLC.

Table 2: Representative Chiral Phosphoric Acid Catalysts and Expected Performance

| Catalyst | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Expected Yield (%) | Expected ee (%) |

| (R)-TRIP | 5 | Hantzsch Ester | 60 | 80-90 | 90-97 |

| (R)-STRIP | 2 | Hantzsch Ester | 50 | 85-95 | >95 |

Purification and Characterization

Purification

The final product, (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine, is typically a liquid at room temperature. Purification is generally achieved by silica gel column chromatography. For highly pure material, preparative chiral chromatography, such as supercritical fluid chromatography (SFC), can be employed to further enhance the enantiomeric excess.

Characterization

The structure and purity of (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.2-3.4 (m, 1H, CH-NH₂), 1.0-2.0 (m, 12H, cyclohexyl-H and NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 125.4 (q, J = 283 Hz, CF₃), 63.8 (q, J = 29 Hz, CH-CF₃), 42.1 (CH-cyclohexyl), 28.5, 26.2, 25.9 (cyclohexyl-CH₂).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -74.5 (d, J = 7.5 Hz).

-

Mass Spectrometry (EI): m/z (%) = 181 (M⁺), 112 (M⁺ - CF₃).

Conclusion

The asymmetric synthesis of (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine can be effectively achieved through two primary strategies: the rhodium-catalyzed asymmetric hydrogenation of the corresponding prochiral imine and the asymmetric reductive amination of 1-cyclohexyl-2,2,2-trifluoroethan-1-one. Both routes are capable of providing the target molecule in high yield and excellent enantioselectivity. The choice between these methods will depend on factors such as catalyst availability and cost, substrate scope, and process scalability. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions in the synthesis of this and other valuable chiral trifluoromethylated amines.

References

Sourcing and Verification of 1-Cyclohexyl-2,2,2-trifluoroethanamine: A Technical Guide for Researchers

Introduction: The Strategic Value of a Fluorinated Chiral Amine